molecular formula C13H18N2 B1291536 8-Benzyl-3,8-diazabicyclo[4.2.0]octane CAS No. 1416439-26-3

8-Benzyl-3,8-diazabicyclo[4.2.0]octane

Cat. No. B1291536
CAS RN: 1416439-26-3
M. Wt: 202.3 g/mol
InChI Key: BLCVYHKAZCBAKF-UHFFFAOYSA-N
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Description

8-Benzyl-3,8-diazabicyclo[4.2.0]octane is a bicyclic heterocyclic compound consisting of two fused rings, a piperidine ring, and a diazabicyclooctane ring. It has a molecular weight of 202.3 .


Molecular Structure Analysis

The InChI code for 8-Benzyl-3,8-diazabicyclo[4.2.0]octane is 1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15/h1-5,12-14H,6-10H2 . This indicates the presence of 13 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

8-Benzyl-3,8-diazabicyclo[4.2.0]octane is a white to yellow solid . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, closely related to 8-Benzyl-3,8-diazabicyclo[4.2.0]octane, is a crucial core structure in the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making their stereoselective synthesis a significant area of research. The ability to construct this scaffold enantioselectively is vital for the development of pharmaceuticals that can interact with the nervous system.

Biological Activity

Research has shown that structures similar to 8-Benzyl-3,8-diazabicyclo[4.2.0]octane exhibit interesting biological activities . This implies potential applications in drug discovery, where the compound could be used as a starting point for the development of new medications with neurological effects.

Stereoselective Synthesis

The stereoselective construction of bicyclic scaffolds like 8-Benzyl-3,8-diazabicyclo[4.2.0]octane is a challenging and important task in organic chemistry . Achieving control over the stereochemistry is crucial for producing compounds with the desired biological activity.

Safety and Hazards

The safety information for 8-Benzyl-3,8-diazabicyclo[4.2.0]octane includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the 3,8-diazabicyclo[4.2.0]octane core of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

properties

IUPAC Name

8-benzyl-3,8-diazabicyclo[4.2.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCVYHKAZCBAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-3,8-diazabicyclo[4.2.0]octane

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